N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide

Description

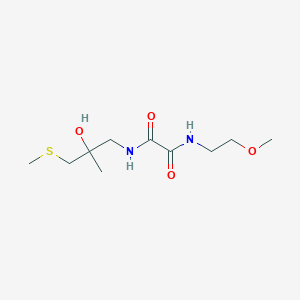

N1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) core. Its structure features two distinct substituents:

- N1-substituent: A branched chain with a hydroxyl group (-OH), a methyl group (-CH3), and a methylthio (-SCH3) moiety at the 3-position.

- N2-substituent: A 2-methoxyethyl group (-CH2CH2OCH3), contributing ether functionality.

Properties

IUPAC Name |

N'-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4S/c1-10(15,7-17-3)6-12-9(14)8(13)11-4-5-16-2/h15H,4-7H2,1-3H3,(H,11,13)(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMQVYWUZOOWGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCCOC)(CSC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2-methoxyethyl)oxalamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 342.47 g/mol. The compound features functional groups that may contribute to its biological activities, including hydroxyl, methoxy, and oxamide groups.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its pharmacological potential, particularly in antibacterial and antitumor activities.

Antibacterial Activity

Several studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, a related oxalamide compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Oxalamides

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxalamide A | Staphylococcus aureus | 32 µg/mL |

| Oxalamide B | Escherichia coli | 16 µg/mL |

| N1-(...) | Staphylococcus aureus | TBD |

| N1-(...) | Escherichia coli | TBD |

Antitumor Activity

In vitro studies have suggested that oxalamides can inhibit cancer cell proliferation. For example, compounds structurally similar to N1-(...) have shown cytotoxic effects against various cancer cell lines . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Case Study: In Vitro Antitumor Activity

A study evaluated the effects of various oxalamide derivatives on human breast cancer cell lines. The results indicated that certain derivatives inhibited cell viability by over 50% at concentrations ranging from 10 to 50 µM.

Mechanistic Insights

The biological activity of N1-(...) may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Some studies suggest that oxalamides can act as enzyme inhibitors, potentially affecting metabolic pathways in bacteria and cancer cells.

- Cell Membrane Interaction : The hydrophobic regions of the molecule may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cellular effects.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Effects

N1-(2-Hydroxy-2-methyl-3-(methylthio)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide

- Key Difference : N2-substituent is 2,2,2-trifluoroethyl (-CH2CF3) instead of 2-methoxyethyl.

- Such fluorinated groups are common in pharmaceuticals to resist oxidative metabolism .

N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336)

- Key Features : Bulky aromatic N1-substituent (dimethoxybenzyl) and heterocyclic N2-substituent (pyridinyl-ethyl).

- Application : A potent umami flavor agonist (FEMA 4233), demonstrating that oxalamides with aromatic/heterocyclic groups can modulate taste receptors .

- Contrast : The target compound’s aliphatic substituents may prioritize solubility over receptor specificity, making it less suited for flavor applications but possibly more bioavailable.

N1-(4-Chlorophenyl)-N2-(thiazolyl/pyrrolidinyl)oxalamides

- Examples : Compounds 13–15 from feature thiazole rings and chlorophenyl groups.

- Application: HIV entry inhibitors with IC50 values in the nanomolar range. The chlorophenyl and heterocyclic groups enhance antiviral activity via hydrophobic and hydrogen-bonding interactions .

- Contrast : The target compound lacks aromatic/heterocyclic motifs, suggesting divergent applications (e.g., lower cytotoxicity but reduced target specificity).

Solubility and Stability

- The hydroxyl and methoxy groups enhance water solubility, while methylthio and methyl groups improve lipid membrane penetration.

- Metabolism: notes that oxalamides like S336 resist amide hydrolysis in hepatocytes, but substituents like methylthio may undergo oxidation to sulfoxide/sulfone metabolites, altering pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.